2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
Overview
Description
2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is a chemical compound that combines a pyridine ring with an azetidine moiety, stabilized by trifluoroacetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid typically involves the reaction of 2-(3-Azetidinyl)pyridine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of 2-(3-Azetidinyl)pyridine: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Reaction with Trifluoroacetic Acid: The 2-(3-Azetidinyl)pyridine is then reacted with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce azetidine derivatives.
Scientific Research Applications
2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions, while the azetidine moiety may interact with biological receptors. The trifluoroacetate group enhances the compound’s stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Azetidinyl)pyridine hydrochloride
- 2-(3-Azetidinyl)pyridine sulfate
- 3-(3-Azetidinyl)pyridine trifluoroacetate
Uniqueness
2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties
Properties
IUPAC Name |
2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2C2HF3O2/c1-2-4-10-8(3-1)7-5-9-6-7;2*3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMRZMXJLHTXCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044838-66-4 | |
Record name | 2-(azetidin-3-yl)pyridine bistrifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.